2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC19808834
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3 |
| Standard InChI Key | PBHXFQGVMCWVKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1COC)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one, reflects its core structure: a pyrrolidine ring substituted with a methoxymethyl group at the 2-position, linked to a 3-methylbutan-1-one backbone via an amine group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| InChI Key | PBHXFQGVMCWVKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)COC)N |
The stereochemistry at the chiral center (S-configuration) is critical for its reactivity and potential biological interactions.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Chiral Pyrrolidine Preparation: (S)-2-(methoxymethyl)pyrrolidine is synthesized via asymmetric hydrogenation or resolution of racemic mixtures .
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Ketone Formation: Coupling the pyrrolidine with 3-methyl-2-nitrobutanoic acid, followed by nitro reduction to the amine, yields the target compound.
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Purification: Chromatography (e.g., silica gel, HPLC) ensures enantiomeric purity >98%.
Key Reactions
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Reductive Amination: Reacts with aldehydes to form secondary amines, useful for derivatization.
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N-Acylation: The amine group undergoes acylation with acid chlorides, enabling peptide-like bond formation.
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Oxidation: The ketone moiety can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 85–87°C (estimated) |
| Boiling Point | 320–325°C (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Optical Rotation | (c=1, CHCl₃) |
The compound’s hydrophobicity (LogP ≈ 1.2) suggests moderate membrane permeability, relevant for drug design.
Future Research Directions
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Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.
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Target Identification: High-throughput screening against disease-relevant targets (e.g., GPCRs, ion channels).
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Synthetic Optimization: Develop catalytic asymmetric routes to improve yield and sustainability.
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